3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one: is an organic compound that features a spirocyclic structure with a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dioxaborolane moiety: This step often involves the reaction of the spirocyclic intermediate with a boron-containing reagent such as pinacolborane under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by catalysts such as palladium.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, copper catalysts.
Major Products:
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents.
Bioconjugation: It can be used in the modification of biomolecules for research and diagnostic purposes.
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Electronics: It may be used in the development of advanced electronic materials and devices.
Mechanism of Action
The mechanism by which 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity and function. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic outcomes.
Comparison with Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the dioxaborolane moiety, they differ in the nature of the attached functional groups and the overall molecular architecture.
- Reactivity: The presence of different functional groups can influence the reactivity and selectivity of these compounds in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific structural features, with some being more suitable for catalysis, while others are better suited for drug development or materials science.
Properties
Molecular Formula |
C14H23BO3 |
---|---|
Molecular Weight |
250.14 g/mol |
IUPAC Name |
1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C14H23BO3/c1-12(2)13(3,4)18-15(17-12)9-10-8-11(16)14(10)6-5-7-14/h10H,5-9H2,1-4H3 |
InChI Key |
UIYQIWHLIRJIKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C23CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.